
(((Naphthylmethylene)amino)sulphonyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(((Naphthylmethylene)amino)sulphonyl)acetic acid is an organic compound with the molecular formula C13H11NO4S It is characterized by the presence of a naphthyl group, a methylene bridge, an amino group, a sulphonyl group, and an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (((Naphthylmethylene)amino)sulphonyl)acetic acid typically involves the following steps:
Formation of the Naphthylmethylene Intermediate: This step involves the reaction of naphthalene with formaldehyde to form a naphthylmethylene intermediate.
Amination: The naphthylmethylene intermediate is then reacted with ammonia or an amine to introduce the amino group.
Sulphonylation: The resulting compound is sulphonylated using a sulfonyl chloride reagent to introduce the sulphonyl group.
Acetylation: Finally, the compound is acetylated using acetic anhydride or acetyl chloride to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(((Naphthylmethylene)amino)sulphonyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulphonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the sulphonyl group.
Aplicaciones Científicas De Investigación
(((Naphthylmethylene)amino)sulphonyl)acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (((Naphthylmethylene)amino)sulphonyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. The sulphonyl group is particularly important for its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- (((Phenylmethylene)amino)sulphonyl)acetic acid
- (((Benzylmethylene)amino)sulphonyl)acetic acid
- (((Toluylmethylene)amino)sulphonyl)acetic acid
Uniqueness
(((Naphthylmethylene)amino)sulphonyl)acetic acid is unique due to the presence of the naphthyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where these properties are advantageous, such as in the design of biochemical probes and therapeutic agents.
Propiedades
Número CAS |
28965-79-9 |
|---|---|
Fórmula molecular |
C13H11NO4S |
Peso molecular |
277.30 g/mol |
Nombre IUPAC |
2-[(E)-naphthalen-1-ylmethylideneamino]sulfonylacetic acid |
InChI |
InChI=1S/C13H11NO4S/c15-13(16)9-19(17,18)14-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-8H,9H2,(H,15,16)/b14-8+ |
Clave InChI |
JZKYSWRJGPWVDK-RIYZIHGNSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=CC=C2/C=N/S(=O)(=O)CC(=O)O |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2C=NS(=O)(=O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


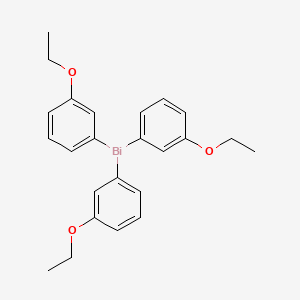

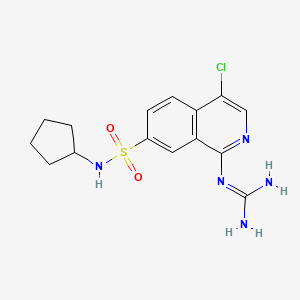
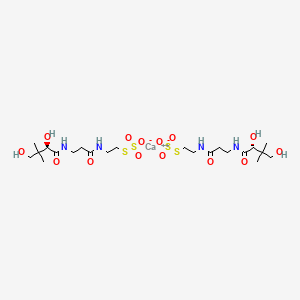
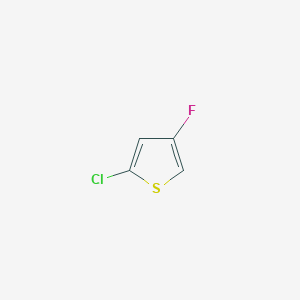
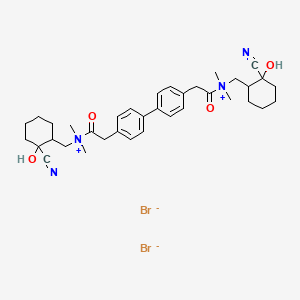
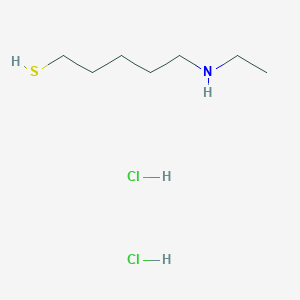
![5'-Chloro-3-hydroxy-2',4'-dimethoxy-4-[[2-methoxy-5-(phenylcarbamoyl)phenyl]azo]naphthalene-2-carboxanilide](/img/structure/B13743472.png)
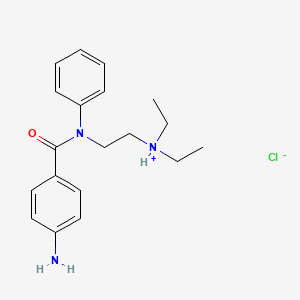
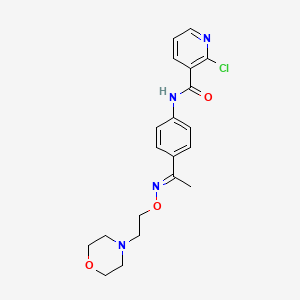
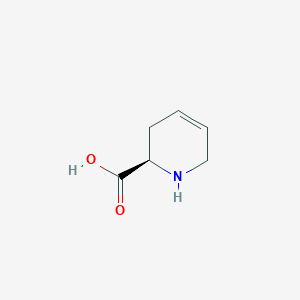
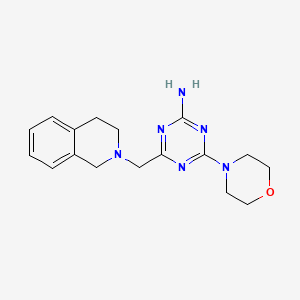
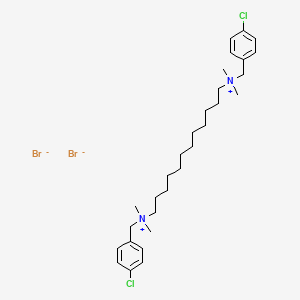
![Bicyclo[3.2.0]hept-6-en-3-one](/img/structure/B13743492.png)
